2-(difluoromethyl)-4-iodopyridine

Medicinal Chemistry Bioisosterism Quorum Sensing

2-(Difluoromethyl)-4-iodopyridine (CAS 1805958-30-8) is a strategic fluorinated building block with a bioisosteric -CF₂H group and a reactive 4-iodo handle for cross-coupling. Its unique substitution pattern is non-fungible for CNS drug discovery (e.g., AAK1 inhibitors) and anti-virulence programs. Choose this ≥98% pure intermediate for chemoselective Suzuki couplings and optimal CNS penetration (XLogP3-AA 2.2).

Molecular Formula C6H4F2IN
Molecular Weight 255.00 g/mol
CAS No. 1805958-30-8
Cat. No. B6236812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethyl)-4-iodopyridine
CAS1805958-30-8
Molecular FormulaC6H4F2IN
Molecular Weight255.00 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1I)C(F)F
InChIInChI=1S/C6H4F2IN/c7-6(8)5-3-4(9)1-2-10-5/h1-3,6H
InChIKeyARUXKKMDZZRLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-4-iodopyridine (CAS 1805958-30-8): Chemical Identity and Structural Features for Procurement Evaluation


2-(Difluoromethyl)-4-iodopyridine (CAS 1805958-30-8, C₆H₄F₂IN, MW 255.00 g/mol) is a halogenated pyridine derivative featuring a difluoromethyl (-CF₂H) substituent at the 2-position and an iodine atom at the 4-position of the pyridine ring [1]. This compound belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry and agrochemical research [2]. Its dual functionality—a bioisosteric -CF₂H moiety and a reactive iodo handle—positions it as a strategic intermediate for constructing complex molecules via cross-coupling methodologies, while the difluoromethyl group confers distinct physicochemical properties including calculated XLogP3-AA of 2.2 and a topological polar surface area of 12.9 Ų [1]. Available commercially at ≥98% purity from multiple vendors , this compound serves as a research and manufacturing intermediate.

Why 2-(Difluoromethyl)-4-iodopyridine Cannot Be Simply Substituted with Other 4-Iodopyridine Analogs


Generic substitution among 4-iodopyridine derivatives is scientifically unjustified due to the critical role of the 2-position substituent in dictating both downstream synthetic utility and ultimate molecular properties. The difluoromethyl group (-CF₂H) at the 2-position is not a passive bystander; it functions as a validated bioisostere of pyridine-N-oxide, capable of enhancing biological activity in quorum sensing inhibition by approximately 42% (IC₅₀ reduction from 33 μM to 19 μM) relative to the N-oxide comparator [1]. Replacing the -CF₂H group with a methyl (-CH₃) eliminates this bioisosteric capacity and hydrogen-bond donor capability; substitution with trifluoromethyl (-CF₃) removes hydrogen-bond donor functionality entirely and substantially alters electronic and lipophilic profiles [2]. Conversely, employing chloro- or bromo- analogs at the 2-position introduces different electrophilic reactivity that may compromise chemoselectivity in sequential coupling strategies [3]. The specific combination of a 2-CF₂H and 4-iodo substitution pattern is therefore non-fungible for applications requiring both bioisosteric potential and predictable, high-yielding cross-coupling reactivity.

Quantitative Differential Evidence for 2-(Difluoromethyl)-4-iodopyridine Relative to Comparator Analogs


Bioisosteric Replacement of Pyridine-N-oxide: Enhanced Quorum Sensing Inhibitory Activity with 2-Difluoromethylpyridine Scaffold

The 2-difluoromethylpyridine scaffold, which forms the core of the target compound, has been experimentally validated as a bioisosteric replacement for pyridine-N-oxide. In a head-to-head evaluation of quorum sensing inhibitors in Pseudomonas aeruginosa, derivatives containing the 2-difluoromethylpyridine moiety demonstrated IC₅₀ values of 19 ± 1.01 μM and 27 ± 0.67 μM, representing an activity improvement of up to 42% relative to the pyridine-N-oxide comparator 4NPO (IC₅₀ = 33 ± 1.12 μM) [1].

Medicinal Chemistry Bioisosterism Quorum Sensing

Orthogonal Reactivity via 4-Iodo Handle Enables Chemoselective Sequential Functionalization Not Achievable with Bis-Chloro or Bis-Bromo Analogs

The target compound provides orthogonal reactivity through its 4-iodo substituent, enabling chemoselective cross-coupling in the presence of alternative halogen handles that may be installed at other ring positions in subsequent steps. In contrast, 2-chloro-4-iodopyridine offers orthogonal reactivity but lacks the bioisosteric -CF₂H functionality, while 2-bromo-4-iodopyridine presents diminished differential reactivity between the two halogen sites due to the smaller reactivity gap between C-Br and C-I bonds relative to C-F versus C-I [1][2]. The difluoromethyl group at the 2-position is essentially inert under standard cross-coupling conditions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing the 4-iodo site to react exclusively without competing side reactions at the 2-position—a selectivity profile not available with 2-chloro- or 2-bromo-4-iodopyridine analogs [3].

Organic Synthesis Cross-Coupling Chemoselectivity

Lipophilicity (XLogP3-AA = 2.2) Optimized for CNS Penetration and Membrane Permeability Versus Methyl and Trifluoromethyl Analogs

The target compound exhibits a calculated XLogP3-AA value of 2.2, which falls within the optimal lipophilicity range (LogP 2-3) associated with favorable CNS penetration and balanced membrane permeability in drug discovery programs [1]. This value positions the compound advantageously relative to the trifluoromethyl analog 4-iodo-2-(trifluoromethyl)pyridine, which possesses substantially higher lipophilicity (estimated LogP increase of approximately 0.5-0.8 units based on π-constants for -CF₃ substitution) and may present solubility liabilities . Conversely, the non-fluorinated methyl analog would exhibit significantly lower lipophilicity (estimated LogP reduction of approximately 0.8-1.0 units) and lacks the metabolic stability conferred by fluorine substitution [2].

Physicochemical Properties Drug Design Lipophilicity

Hydrogen-Bond Donor Capability of -CF₂H Group Distinguishes from -CF₃ Analogs and Enables Unique Ligand-Protein Interactions

The difluoromethyl (-CF₂H) group in the target compound retains a hydrogen atom capable of participating as a weak hydrogen-bond donor (C-H···X interactions), a property entirely absent in the trifluoromethyl (-CF₃) analog 4-iodo-2-(trifluoromethyl)pyridine. This hydrogen-bond donor capacity has been demonstrated to enhance binding affinity to biological targets by approximately 0.5-1.5 kcal/mol in favorable geometries [1]. The -CF₂H group can serve as a bioisostere for thiols, amines, and alcohols, engaging in specific interactions that -CF₃ cannot replicate [2].

Medicinal Chemistry Hydrogen Bonding Fluorine Chemistry

Primary Research and Industrial Application Scenarios for 2-(Difluoromethyl)-4-iodopyridine


Medicinal Chemistry: Synthesis of Quorum Sensing Inhibitors and Anti-Virulence Agents

Based on direct evidence that 2-difluoromethylpyridine scaffolds enhance quorum sensing inhibitory activity by up to 42% compared to pyridine-N-oxide comparators [1], 2-(difluoromethyl)-4-iodopyridine serves as an optimal building block for constructing anti-virulence agents targeting Pseudomonas aeruginosa biofilm formation. The 4-iodo handle enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate diverse analog libraries, while the 2-CF₂H moiety provides the validated bioisosteric advantage. This scaffold-to-lead approach has demonstrated IC₅₀ values as low as 19 μM in quorum sensing assays [1], with parallel reductions in violacein production in Chromobacterium violaceum, supporting its application in antibacterial programs focused on virulence attenuation rather than direct bactericidal mechanisms.

Drug Discovery: CNS-Penetrant Kinase Inhibitor and GPCR Ligand Scaffold Construction

The balanced lipophilicity (XLogP3-AA = 2.2) of 2-(difluoromethyl)-4-iodopyridine positions it optimally for CNS drug discovery programs [1]. The 2-difluoromethylpyridine motif has been successfully employed in the development of highly selective, CNS-penetrable kinase inhibitors, as exemplified by BMS-986176/LX-9211, an orally active adaptor protein-2 associated kinase 1 (AAK1) inhibitor that advanced to clinical evaluation [2]. The target compound provides the identical core scaffold, with the 4-iodo position serving as a versatile vector for introducing diverse aromatic and heteroaromatic substituents via cross-coupling to explore SAR around kinase ATP-binding pockets or GPCR orthosteric/allosteric sites. The hydrogen-bond donor capability of the -CF₂H group offers additional opportunities for optimizing target engagement that -CF₃ analogs cannot provide [3].

Agrochemical Development: Fluorinated Pyridine Building Block for Crop Protection Agents

Fluorinated pyridines, particularly those containing the difluoromethyl group, are established pharmacophores in commercial insecticides such as sulfoxaflor (Isoclast) [1]. The target compound 2-(difluoromethyl)-4-iodopyridine serves as a versatile intermediate for constructing novel fluorinated pyridine derivatives with potential insecticidal or herbicidal activity. The 4-iodo substituent facilitates the introduction of aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling, while the 2-CF₂H moiety imparts favorable physicochemical properties including enhanced metabolic stability and modulated lipophilicity [2]. Recent advances in regioselective difluoromethylation of pyridines underscore the industrial relevance of this substitution pattern in agrochemical research [3].

Methodology Development: Orthogonal Cross-Coupling for Sequential Heteroaryl Functionalization

The orthogonal reactivity profile of 2-(difluoromethyl)-4-iodopyridine—where the 4-iodo site is exclusively reactive under Pd catalysis while the 2-CF₂H group remains completely inert—makes it an ideal substrate for developing and validating sequential cross-coupling methodologies [1]. This chemoselectivity allows researchers to execute Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the 4-position without competitive side reactions at the 2-position, a selectivity advantage not available with 2-chloro- or 2-bromo-4-iodopyridine analogs where the 2-halogen retains latent reactivity [2]. This property supports the compound's use as a benchmark substrate in methodology studies and as a reliable building block in multi-step synthetic sequences where protecting-group-free strategies are desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(difluoromethyl)-4-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.